Edotreotide
CAS No.: 173606-11-6
VCID: VC21537437
Molecular Formula: C51H68N10O11S2
Molecular Weight: 1421.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
Edotreotide is a chelated octreotide derivative with somatostatin activity, primarily used in the diagnosis and treatment of neuroendocrine tumors. It is synthesized by substituting tyrosine for phenylalanine at the 3 position of octreotide and is chelated via dodecanetetraacetic acid (DOTA) . This modification allows edotreotide to bind to somatostatin receptors, particularly type 2, which are prevalent on the cell membranes of many neuroendocrine tumors . Diagnostic ApplicationsEdotreotide gallium Ga-68 is a radioactive diagnostic compound used in positron emission tomography (PET) scans to localize somatostatin receptor-positive neuroendocrine tumors in both adult and pediatric patients . It binds to somatostatin receptors, particularly type 2, emitting beta particles that can be detected by PET imaging . This diagnostic tool is crucial for identifying and staging neuroendocrine tumors. Therapeutic ApplicationsEdotreotide can be labeled with therapeutic radioisotopes such as Yttrium-90 (90Y) or Lutetium-177 (177Lu) to deliver targeted radiation therapy to somatostatin receptor-positive tumors. This approach is known as peptide receptor radionuclide therapy (PRRT) . 90Y-Edotreotide
177Lu-Edotreotide (ITM-11)
Research Findings and Clinical Trials |
---|---|
CAS No. | 173606-11-6 |
Product Name | Edotreotide |
Molecular Formula | C51H68N10O11S2 |
Molecular Weight | 1421.6 g/mol |
IUPAC Name | 2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
Standard InChI | InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1 |
Standard InChIKey | RZHKDBRREKOZEW-AAXZNHDCSA-N |
Isomeric SMILES | C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O |
SMILES | CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O |
Canonical SMILES | CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O |
Application | N-Acetyl-Phe-Octreotide is used as reactant/reagent in inhibition of octreotide acylation inside PLGA microspheres by derivatization of amines of peptide with self-immolative protecting group. |
Synonyms | D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-N6-acetyl-L-lysyl-L-threonyl-N-[(1R, 2R)-2-hydroxy-1-(hydroxymethyl)propyl]-L-Cysteinamide cyclic (2→7)-disulfide |
PubChem Compound | 158782 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume